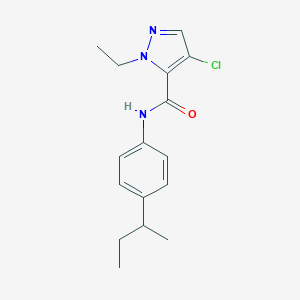![molecular formula C17H17FN2O2S B213817 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)
2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to block the activity of certain receptors such as the sigma-1 receptor, which is involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been studied extensively. Some of the effects include:
1. Inhibition of cell proliferation: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective effects: The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
3. Anti-inflammatory effects: The compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages and limitations of using 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments. Some of the advantages include:
1. Selectivity: The compound has been shown to have selective inhibitory effects on certain enzymes and receptors, making it a useful tool for studying their function.
2. Potency: The compound has been shown to be potent in inhibiting the activity of certain enzymes and receptors.
Some of the limitations include:
1. Solubility: The compound has limited solubility in water, which can make it difficult to use in certain experiments.
2. Stability: The compound is not very stable and can degrade over time, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Some of the areas of research include:
1. Optimization of synthesis methods: There is a need to optimize the synthesis methods to improve the yield and purity of the compound.
2. Structural modifications: Structural modifications of the compound may lead to the development of more potent and selective inhibitors of enzymes and receptors.
3. In vivo studies: Further in vivo studies are needed to determine the efficacy and safety of the compound in animal models.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has potential therapeutic applications. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to optimize the synthesis methods, develop more potent and selective inhibitors, and determine the safety and efficacy of the compound in animal models and humans.
Métodos De Síntesis
The synthesis of 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported in various research articles. One of the most common methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 4-fluoroacetophenone in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The resulting product is then treated with an amine such as ammonia or an amine salt to obtain the final compound.
Aplicaciones Científicas De Investigación
2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes and receptors in the body, making it a potential candidate for the treatment of various diseases. Some of the areas of research include:
1. Cancer: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been studied for its potential use in the treatment of breast cancer, lung cancer, and leukemia.
2. Neurological Disorders: The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
3. Inflammation: The compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Nombre del producto |
2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Fórmula molecular |
C17H17FN2O2S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-[[2-(4-fluorophenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H17FN2O2S/c18-11-7-5-10(6-8-11)9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)23-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21) |
Clave InChI |
OSUBQLAMFPTGQQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)
![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)



![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)

